6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound classified as a tetrahydroisoquinoline. This compound features a bromine atom at the 6th position and two methyl groups at the 4th position of the isoquinoline structure. Its molecular formula is with a molecular weight of approximately 245.15 g/mol. The compound is primarily used in scientific research due to its unique chemical properties and potential biological activities.
This compound falls under the category of tetrahydroisoquinolines, which are bicyclic compounds consisting of a benzene ring fused to a piperidine ring. Tetrahydroisoquinolines are known for their diverse pharmacological properties, making them significant in medicinal chemistry. The presence of the bromine atom and dimethyl groups contributes to its reactivity and biological activity.
The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves bromination reactions. The most common methods include:
The reaction conditions typically involve:
Key structural data includes:
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
The reactivity of the compound is influenced by the presence of the bromine atom which acts as a good leaving group in substitution reactions. Additionally, the steric hindrance from the dimethyl groups affects the rate and outcome of these reactions.
The mechanism of action for 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within biological systems. Key aspects include:
Research indicates that this compound interacts with various biomolecules leading to physiological effects that warrant further investigation into its therapeutic potential .
Some physical properties include:
Key chemical properties involve:
Relevant data on melting point and boiling point may vary based on purity and specific synthesis methods employed .
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
The compound exhibits the molecular formula C₁₁H₁₄BrN for its free base form, with a molecular weight of 240.14 g/mol. Its hydrochloride derivative increases the molecular weight to 276.60 g/mol due to the addition of HCl [1] [3]. Systematic naming identifies the scaffold as 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, with the numbering system assigning position 1 to the nitrogen atom. Alternative naming conventions may refer to it as 6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline, reflecting the same core structure [1].
Table 1: Structural Identifiers of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Identifier Type | Value |
---|---|
Systematic Name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
CAS Number (Free Base) | Not Available |
CAS Number (HCl Salt) | 1203684-61-0 [3] [4] |
Molecular Formula | C₁₁H₁₄BrN |
SMILES | CC1(CNCC2=C1C=C(C=C2)Br)C [1] |
InChIKey | XUBWHPFDYPZSEV-UHFFFAOYSA-N [1] |
Hydrogen Bond Donors | 1 (free base), 2 (HCl salt) |
Hydrogen Bond Acceptors | 1 |
Spectroscopic characterization reveals distinctive features: The aromatic protons adjacent to the bromine substituent exhibit characteristic downfield chemical shifts in ¹H NMR spectroscopy, while the geminal dimethyl groups appear as a singlet resonance. Mass spectrometry typically shows a [M+H]+ peak at m/z 240.03824 with a predicted collision cross-section of 145.8 Ų [1]. X-ray crystallographic analysis would likely confirm the chair conformation of the saturated ring and the nearly perpendicular orientation between the alicyclic and aromatic rings, though such data remains unreported in the available literature.
The development of tetrahydroisoquinoline chemistry spans over a century, with early investigations focused on naturally occurring alkaloids like papaverine and morphine. The specific 4,4-disubstituted derivatives emerged more recently as synthetic targets when researchers recognized the conformational restraint imparted by quaternary centers could enhance biological activity profiles. The incorporation of bromine at the C6 position became strategically important with the advent of transition metal-catalyzed coupling reactions in the late 20th century, enabling efficient derivatization of this halogenated scaffold [8].
Synthetic methodologies have evolved significantly:
Table 2: Evolution of Synthetic Methods for Brominated Tetrahydroisoquinolines
Synthetic Era | Key Methodology | Limitations | Advances |
---|---|---|---|
Pre-1980s | Bischler-Napieralski cyclization | Low regioselectivity, harsh conditions | Basic scaffold accessibility |
1980s-2000s | Palladium-catalyzed couplings | Limited by cost and catalyst stability | Enabled diverse C6 functionalization |
2010s-Present | Catalytic Povarov cycloadditions | Competing side reactions | Improved regiocontrol and step economy |
The Povarov cycloaddition represents a particularly significant advancement, with Lewis acid catalysts like aluminum chloride (AlCl₃) enabling efficient construction of the tetrahydroisoquinoline core. Multi-component variants provide superior step economy, achieving 58% yield for 6-bromo-4-methyl derivatives when optimized stoichiometry (1:1.2:1.5) is employed [8]. These developments have positioned halogenated tetrahydroisoquinolines as privileged intermediates for pharmaceutical discovery programs.
The 6-bromo-4,4-dimethyltetrahydroisoquinoline scaffold serves as a versatile pharmacophore in central nervous system (CNS) drug discovery due to its structural similarity to endogenous neurotransmitters. The dimethyl substitution pattern enhances blood-brain barrier permeability by increasing lipophilicity while maintaining appropriate molecular weight parameters (<350 g/mol). Specific applications include:
The bromine atom enables critical structure-activity relationship exploration through cross-coupling reactions:
Pharmaceutical companies increasingly utilize this scaffold in lead optimization due to its favourable physicochemical properties: Calculated logP values (~2.8) align with Lipinski's criteria, and the rigid structure reduces entropic penalties upon target binding. While specific clinical candidates remain proprietary, patents from major pharmaceutical firms frequently cite 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a key intermediate in novel therapeutic agents targeting neurological disorders and infectious diseases [2] [4].
Table 3: Research Applications of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Therapeutic Area | Derivatization Strategy | Biological Target | Advantage of Scaffold |
---|---|---|---|
CNS Disorders | C6 Suzuki coupling to biphenyl systems | Dopamine D3 receptor | Enhanced receptor subtype selectivity |
Antibacterial Agents | N-alkylation with cationic chains | Bacterial membranes | Improved penetration in Gram-positive bacteria |
Anticancer Therapies | C6 Sonogashira coupling to kinase binders | CDK4/6 kinases | Optimal kinase hinge-binding geometry |
The hydrogen bond acceptor count (1) and donor count (2 for HCl salt) contribute to favorable solubility profiles in physiological media. Furthermore, the scaffold's moderate molecular weight (240.14 g/mol for free base) enables efficient derivatization while maintaining drug-like properties according to the "rule of five" [1]. These attributes collectively establish 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a privileged building block in modern medicinal chemistry.
Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7